Barium propionate

Description

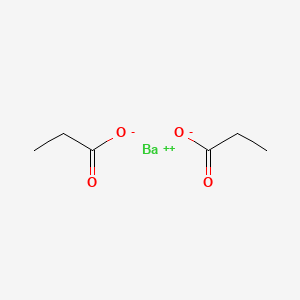

Structure

3D Structure of Parent

Properties

CAS No. |

5908-77-0 |

|---|---|

Molecular Formula |

C6H10BaO4 |

Molecular Weight |

283.47 g/mol |

IUPAC Name |

barium(2+);propanoate |

InChI |

InChI=1S/2C3H6O2.Ba/c2*1-2-3(4)5;/h2*2H2,1H3,(H,4,5);/q;;+2/p-2 |

InChI Key |

OWLGVZDNMSNYSA-UHFFFAOYSA-L |

Canonical SMILES |

CCC(=O)[O-].CCC(=O)[O-].[Ba+2] |

Origin of Product |

United States |

Foundational & Exploratory

What are the chemical properties of Barium propionate?

An In-depth Technical Guide to the Chemical Properties and Biological Significance of Barium Propionate (B1217596)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties of Barium propionate, detailing its synthesis, analysis, and thermal behavior. Furthermore, it explores the biological significance of the propionate anion, a key component of this salt, and the toxicological considerations associated with the barium cation. This document is intended to serve as a technical resource for professionals in research and development.

Physicochemical Properties of this compound

This compound, the barium salt of propionic acid, is an organometallic compound that presents as colorless voluminous prisms or a beige powder.[1][2][3] It is known to form several hydrates, including a monohydrate, trihydrate, and hexahydrate.[1] The monohydrate form releases its water of crystallization at 110 °C.[1]

Quantitative Data Summary

The key quantitative properties of anhydrous this compound (C₆H₁₀BaO₄) and its monohydrate are summarized in the tables below for easy reference and comparison.

Table 1: General Properties of Anhydrous this compound

| Property | Value | References |

| IUPAC Name | barium(2+);propanoate | [4][5] |

| CAS Number | 5908-77-0 | [5] |

| Molecular Formula | C₆H₁₀BaO₄ | [1][4][5][6] |

| Molecular Weight | 283.47 g/mol | [1][3][4][5] |

| Appearance | Colorless prisms / Beige powder | [1][2][3] |

| Solubility in Water | 541 g/L at 12 °C | [1] |

| Solubility in Ethanol (B145695) | Nearly insoluble | [1] |

| Decomposition Temp. | ~300-460 °C | [1] |

Table 2: Computed Properties of Anhydrous this compound

| Property | Value | Reference |

| Exact Mass | 283.963156 Da | [4][5] |

| Topological Polar Surface Area | 80.3 Ų | [4][7] |

| Heavy Atom Count | 11 | [8][9] |

| Complexity | 34.6 | [8][9] |

Table 3: Properties of this compound Monohydrate

| Property | Value | Reference |

| Molecular Formula | C₆H₁₂BaO₅ | [10] |

| Molecular Weight | 301.48 g/mol | [10] |

| Exact Mass | 301.973721 Da | [10] |

| IUPAC Name | barium(2+);propanoate;hydrate (B1144303) | [10] |

Synthesis and Purification

Experimental Protocol: Synthesis via Neutralization

This compound can be synthesized in the laboratory through a straightforward acid-base neutralization reaction. The following protocol is based on established methods for preparing metallic salts of carboxylic acids.[1][11]

Materials:

-

Barium hydroxide (B78521) octahydrate (Ba(OH)₂·8H₂O)

-

Propionic acid (C₂H₅COOH)

-

Deionized water

-

Ethanol

Procedure:

-

In a reaction flask equipped with a magnetic stirrer and condenser, dissolve a calculated amount of Barium hydroxide octahydrate in deionized water, warming gently to facilitate dissolution.

-

In a separate beaker, dilute a stoichiometric amount of propionic acid (molar ratio of Ba(OH)₂ to acid should be 1:2) with deionized water.

-

Slowly add the propionic acid solution to the barium hydroxide solution while stirring continuously. The reaction is exothermic.

-

After the addition is complete, heat the mixture gently for 1-2 hours to ensure the reaction goes to completion.

-

Allow the solution to cool to room temperature.

-

Concentrate the solution by gentle heating or rotary evaporation to induce crystallization.

-

Collect the precipitated crystals by vacuum filtration.

-

Wash the crystals with cold ethanol to remove any unreacted propionic acid and other soluble impurities.

-

Dry the purified this compound crystals in a vacuum oven at a temperature below 100 °C to prevent the loss of hydration water if the hydrate is desired, or above 110 °C for the anhydrous form.[1]

Purification Method: Recrystallization

For higher purity, the synthesized this compound can be recrystallized.

Procedure:

-

Dissolve the crude this compound in a minimum amount of warm deionized water.

-

Add ethanol to the warm solution until it becomes slightly turbid.

-

Allow the solution to cool slowly to room temperature, which will cause the formation of well-defined crystals.

-

Cool the mixture further in an ice bath to maximize the yield.

-

Collect the purified crystals by vacuum filtration, wash with cold ethanol, and dry as described previously.

Chemical Reactions and Analysis

Thermal Decomposition

This compound decomposes upon heating. The final products are dependent on the atmosphere.

-

In an inert atmosphere: At temperatures around 460 °C, it undergoes dry distillation to yield 3-pentanone (B124093) (a symmetrical ketone) and Barium carbonate (BaCO₃).[1] The decomposition follows a radical pathway.[12][13]

-

In an oxidizing atmosphere (air): Decomposition occurs at a lower temperature (before 400 °C) via oxidative degradation of the propionate ligand.[12] The products include propionic acid, acetaldehyde, CO₂, water, and ultimately, Barium carbonate.[12][13]

The overall reaction for thermal decomposition to the carbonate is: (C₂H₅COO)₂Ba (s) → (C₂H₅)₂CO (g) + BaCO₃ (s)

Experimental Protocol: Thermal Analysis

The thermal stability and decomposition profile of this compound are typically investigated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA):

-

Objective: To determine the temperature ranges over which the compound decomposes and to quantify the mass loss at each stage.

-

Methodology:

-

A small sample (typically 5-10 mg) of this compound is placed in a high-purity alumina (B75360) or platinum crucible.

-

The sample is heated in a TGA furnace from ambient temperature to approximately 600-800 °C.

-

A controlled heating rate, typically 10 °C/min or 20 °C/min, is applied.[10][14]

-

The furnace is purged with a continuous flow of an inert gas (e.g., nitrogen) or an oxidative gas (e.g., air) at a flow rate of 20-50 mL/min.[15]

-

The instrument continuously records the sample's mass as a function of temperature. The resulting curve shows distinct steps corresponding to events like dehydration and decomposition.

-

Differential Scanning Calorimetry (DSC):

-

Objective: To measure the heat flow associated with thermal transitions, such as melting, crystallization, and decomposition.

-

Methodology:

-

A small sample (2-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

The sample and reference are placed in the DSC cell and heated at a constant rate (e.g., 10 °C/min) over a desired temperature range.

-

The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature. Endothermic events (like melting or decomposition) and exothermic events (like crystallization) are recorded as peaks on the DSC thermogram.

-

Biological Significance and Applications

While this compound is primarily used in materials science, for instance as a precursor for synthesizing YBCO superconducting films, the biological activity of its constituent ions—propionate (C₃H₅O₂⁻) and barium (Ba²⁺)—is of significant interest to life sciences.[12]

It is critical to note that the biological signaling effects described below are attributed to the propionate anion and have been studied using non-toxic salts like sodium propionate. This compound itself is not used in biological or pharmaceutical applications due to the inherent toxicity of the barium ion.

Propionate Anion Signaling Pathways

Propionate is a short-chain fatty acid (SCFA) produced by the fermentation of dietary fiber by gut microbiota. It acts as a crucial signaling molecule by activating G protein-coupled receptors (GPCRs), primarily GPR41 and GPR43.[12][16]

4.1.1 Regulation of Hepatic Gluconeogenesis Propionate plays a role in glucose homeostasis. In hepatocytes, propionate binding to the GPR43 receptor initiates a signaling cascade that suppresses glucose production.[12] This pathway has potential therapeutic relevance for managing type 2 diabetes.

-

Mechanism:

-

Propionate binds to GPR43 on liver cells.

-

This triggers an increase in intracellular calcium (Ca²⁺).

-

The elevated Ca²⁺ activates Ca²⁺/calmodulin-dependent protein kinase kinase β (CaMKKβ).

-

CaMKKβ phosphorylates and activates AMP-activated protein kinase (AMPK).

-

Activated AMPK down-regulates the expression of key gluconeogenic enzymes, glucose-6-phosphatase (G6Pase) and phosphoenolpyruvate (B93156) carboxykinase (PEPCK), thereby inhibiting hepatic glucose output.[12]

-

Toxicological Profile of the Barium Ion (Ba²⁺)

The primary reason this compound is unsuitable for drug development is the toxicity of the Ba²⁺ ion. As a soluble salt, this compound readily dissociates in aqueous solutions and in the acidic environment of the stomach, releasing free Ba²⁺ ions.[17]

-

Mechanism of Toxicity: The main toxic effect of barium is severe hypokalemia (lowering of potassium levels in the blood).[13] Barium ions block the passive efflux of potassium from cells, particularly muscle cells, without affecting the sodium-potassium pump that actively transports potassium into cells. This leads to a net shift of potassium from the extracellular to the intracellular space.

-

Health Effects: The resulting hypokalemia can cause acute hypertension, severe cardiac arrhythmias, and profound muscle weakness, potentially leading to paralysis.[3][17] Ingestion of soluble barium compounds is a medical emergency.

Conclusion

This compound is a well-characterized chemical compound with defined physicochemical properties. While its primary applications are in materials chemistry, its constituent propionate anion is a biologically active molecule with significant roles in metabolic regulation and inflammation, presenting potential avenues for therapeutic research using non-toxic propionate salts. However, the inherent and severe toxicity of the barium cation precludes the use of this compound in any pharmaceutical or drug development context. This guide provides the foundational technical data and biological context necessary for researchers to understand the properties and limitations of this compound.

References

- 1. Short-Chain Fatty Acids and Their Association with Signalling Pathways in Inflammation, Glucose and Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. americanelements.com [americanelements.com]

- 3. atsdr.cdc.gov [atsdr.cdc.gov]

- 4. mdpi.com [mdpi.com]

- 5. Sodium Propionate Attenuates the Lipopolysaccharide-Induced Epithelial-Mesenchymal Transition via the PI3K/Akt/mTOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | C6H10BaO4 | CID 6096929 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Bariumpropionat | C6H10BaO4 | CID 516817 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound|lookchem [lookchem.com]

- 9. Page loading... [guidechem.com]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. Propionate suppresses hepatic gluconeogenesis via GPR43/AMPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. HEALTH EFFECTS - Toxicological Profile for Barium and Barium Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. asianpubs.org [asianpubs.org]

- 15. Simulation and Experimental Study of the Isothermal Thermogravimetric Analysis and the Apparent Alterations of the Thermal Stability of Composite Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Acidipropionibacterium acidipropionici, a propionate-producing bacterium, contributes to GPR41 signaling and metabolic regulation in high-fat diet-induced obesity in mice [frontiersin.org]

- 17. atsdr.cdc.gov [atsdr.cdc.gov]

Synthesis of High-Purity Barium Propionate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, purification, and analysis of high-purity barium propionate (B1217596) (C₆H₁₀BaO₄), a compound of interest in various chemical and pharmaceutical applications. The methodologies presented are compiled from scientific literature and are intended to provide a robust framework for producing this material with a purity profile suitable for demanding applications, including research and drug development.

Synthesis Routes

The preparation of barium propionate can be achieved through several aqueous-based acid-base reaction pathways. The choice of starting material often depends on factors such as cost, availability, and the desired purity of the final product. Two primary routes are detailed below.

Route 1: Reaction of Barium Carbonate with Propionic Acid

This is a widely documented and cost-effective method for producing this compound. The reaction involves the neutralization of barium carbonate, an insoluble salt, with propionic acid to form the soluble this compound salt, water, and carbon dioxide gas.

Reaction: BaCO₃(s) + 2CH₃CH₂COOH(aq) → Ba(CH₃CH₂COO)₂(aq) + H₂O(l) + CO₂(g)

A detailed experimental protocol for this synthesis has been described in the context of preparing high-purity precursors for advanced materials.[1]

-

Reaction Setup: To deionized water in a reaction vessel, add barium carbonate (BaCO₃) powder.

-

Addition of Acid: While stirring vigorously, add propionic acid (HProp) dropwise. A typical molar concentration for the final barium ion [Ba²⁺] is 0.5 M, with a propionic acid to water ratio of 1.125:1.[1] The addition of the acid will cause foaming as carbon dioxide is evolved.[1]

-

Reaction: Continue to stir the suspension vigorously at room temperature for approximately 24 hours. The reaction is complete when the solution becomes clear and transparent, indicating the full conversion of the insoluble barium carbonate.[1]

-

Initial Isolation: Remove the excess solvent (water and any unreacted propionic acid) using a rotary evaporator. This will typically yield a transparent gel.[1]

-

Crystallization: To induce crystallization of the this compound, place the vessel containing the gel in an ice bath for several hours until a white solid precipitate forms.[1]

-

Purification and Drying: The resulting white solid is purified by washing. An effective procedure involves washing the product three times with acetone, followed by three washes with diethyl ether, using a Büchner funnel for filtration.[2] This washing protocol has been shown to produce yields of up to 88%.[2]

Route 2: Reaction of Barium Hydroxide (B78521) with Propionic Acid

An alternative synthesis route involves the neutralization of a soluble barium salt, barium hydroxide, with propionic acid. This method avoids the effervescence associated with the carbonate route and may offer advantages in terms of reaction control.

Reaction: Ba(OH)₂(aq) + 2CH₃CH₂COOH(aq) → Ba(CH₃CH₂COO)₂(aq) + 2H₂O(l)

While less specifically detailed in the literature for this compound, this reaction follows standard aqueous acid-base chemistry.

-

Reaction Setup: Dissolve barium hydroxide octahydrate (Ba(OH)₂·8H₂O) in deionized water to create an aqueous solution.

-

Addition of Acid: Slowly add a stoichiometric amount of propionic acid to the barium hydroxide solution with constant stirring. The reaction is exothermic, and cooling may be applied to control the temperature.

-

Completion and Isolation: The reaction is complete when the solution reaches a neutral pH. The resulting this compound solution can then be concentrated and crystallized as described in Route 1 (Sections 1.1.4 and 1.1.5).

Purification of this compound

Achieving high purity is critical for pharmaceutical applications. The primary method for purifying crude this compound is recrystallization.

Recrystallization Protocol

The principle of recrystallization is to dissolve the impure solid in a hot solvent and then allow it to cool slowly.[2] As the solution cools, the solubility of the desired compound decreases, leading to the formation of pure crystals, while impurities remain dissolved in the solvent.

-

Solvent Selection: A common and effective solvent system for the recrystallization of this compound is a mixture of water and ethanol (B145695).[3] The ideal solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.

-

Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot deionized water. Heat the solution gently to ensure complete dissolution.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

-

Crystallization: Add ethanol to the hot aqueous solution until the solution becomes slightly cloudy. Reheat gently until the solution is clear again, then allow it to cool slowly to room temperature.

-

Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 15 minutes to maximize the yield of crystals.[2]

-

Isolation and Washing: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities.[2]

-

Drying: Dry the purified crystals in a vacuum oven at a moderate temperature to remove residual solvents.

Data Presentation and Purity Analysis

Quantitative analysis is essential to verify the purity of the synthesized this compound. While specific analytical data for laboratory-synthesized this compound is not extensively tabulated in the reviewed literature, we can establish a framework for analysis based on analogous compounds and pharmacopeial standards.

Comparison of Synthesis Routes

| Synthesis Route | Starting Materials | Typical Yield | Purity | Advantages | Disadvantages |

| Route 1 | Barium Carbonate, Propionic Acid | Up to 88%[2] | High purity achievable[1] | Cost-effective, common reagents | CO₂ evolution can cause foaming; may require extended reaction time |

| Route 2 | Barium Hydroxide, Propionic Acid | High (theoretically) | High purity achievable | Faster reaction, no gas evolution | Barium hydroxide is caustic and requires careful handling |

Purity Specifications and Analytical Methods

For pharmaceutical applications, purity must meet stringent standards, such as those outlined in the United States Pharmacopeia (USP). While there is no specific USP monograph for this compound, the monograph for Barium Sulfate provides a strong reference for the types of impurities that must be controlled.[2][4][5]

| Test / Impurity | Specification (based on USP for BaSO₄) | Recommended Analytical Method |

| Assay | 97.5% - 100.5%[2][5] | Gravimetric Analysis, Titration |

| Soluble Barium Salts | ≤ 0.001%[2] | Turbidimetric analysis |

| Heavy Metals | ≤ 0.001% (10 ppm)[4] | Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)[6][7] or ICP-Optical Emission Spectrometry (ICP-OES) |

| Sulfide | ≤ 0.5 µg/g (0.5 ppm)[5] | Colorimetric methods |

| Acid-Soluble Substances | ≤ 0.3%[5] | Gravimetric analysis of residue after acid treatment |

| Elemental Impurities | Varies by element (USP <232>) | ICP-MS, ICP-OES[7] |

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a powerful and highly sensitive technique for quantifying trace and ultra-trace metal impurities in pharmaceutical and other high-purity materials.[1][6]

Visualizing Workflows and Pathways

Logical Relationship of Synthesis and Purification

Caption: Logical workflow for the synthesis, purification, and analysis of high-purity this compound.

Experimental Workflow for Synthesis Route 1

Caption: Experimental workflow for the synthesis of this compound from barium carbonate.

References

- 1. Determination of the stoichiometry and trace impurities in thin barium strontium titanate perovskite layers by inductively coupled plasma-mass spectrometry - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]

- 2. youtube.com [youtube.com]

- 3. youtube.com [youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. youtube.com [youtube.com]

- 6. azom.com [azom.com]

- 7. pharmtech.com [pharmtech.com]

An In-depth Technical Guide to Barium Propionate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Barium propionate (B1217596), the barium salt of propionic acid, is a white crystalline solid with the chemical formula C₆H₁₀BaO₄. While it has established applications in materials science as a precursor for the synthesis of complex oxides, its role in drug development and biological systems is not well-documented. This technical guide provides a comprehensive overview of barium propionate, detailing its chemical identifiers, physicochemical properties, synthesis and purification protocols, and known applications. The document also addresses the current landscape of its toxicological profile and explores the biological activities of its constituent ions, barium and propionate, to offer a complete scientific profile for researchers.

Chemical Identifiers and Physicochemical Properties

A clear identification of a chemical compound is fundamental for research and regulatory purposes. This compound is cataloged under various chemical information systems.

Table 1: Chemical Identifiers for this compound[1]

| Identifier | Value |

| CAS Number | 5908-77-0 |

| PubChem CID | 6096929 |

| EC Number | 227-612-2 |

| UNII | 8HA7E3SIUR |

| InChI | InChI=1S/2C3H6O2.Ba/c21-2-3(4)5;/h22H2,1H3,(H,4,5);/q;;+2/p-2 |

| InChIKey | OWLGVZDNMSNYSA-UHFFFAOYSA-L |

| SMILES | CCC(=O)[O-].CCC(=O)[O-].[Ba+2] |

| Synonyms | Barium dipropionate, Propanoic acid, barium salt |

The physicochemical properties of this compound are crucial for its handling, application, and analysis.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₁₀BaO₄ | [1] |

| Molecular Weight | 283.47 g/mol | [1] |

| Appearance | White crystalline solid | |

| Solubility | Soluble in water. A study on the solubility of this compound monohydrate showed it is convex to the temperature axis. | |

| Crystal Structure | A study on dicalcium this compound, Ca₂Ba(C₂H₅COO)₆, revealed a cubic crystal system. The propionate groups were found to lie in two orientations.[2] | [2] |

| Thermal Decomposition | Decomposes upon heating. In an inert atmosphere, it can yield 3-pentanone (B124093) and barium carbonate. In the presence of oxygen, the degradation is expected to be oxidative. |

Experimental Protocols

Synthesis of this compound

This compound can be synthesized through the reaction of barium hydroxide (B78521) with propionic acid.

Objective: To synthesize this compound from barium hydroxide and propionic acid.

Materials:

-

Barium hydroxide octahydrate (Ba(OH)₂·8H₂O)

-

Propionic acid (CH₃CH₂COOH)

-

Deionized water

Procedure:

-

In a reaction flask, dissolve a specific molar amount of barium hydroxide octahydrate in deionized water with gentle heating and stirring.

-

In a separate beaker, prepare a solution with a slight molar excess of propionic acid in deionized water.

-

Slowly add the propionic acid solution to the barium hydroxide solution while continuously stirring. The reaction is as follows: Ba(OH)₂ + 2CH₃CH₂COOH → (CH₃CH₂COO)₂Ba + 2H₂O

-

Continue stirring the reaction mixture at a controlled temperature for a set period to ensure the reaction goes to completion.

-

Concentrate the resulting solution by evaporating a portion of the water to induce crystallization.

-

Cool the concentrated solution slowly to room temperature, followed by further cooling in an ice bath to maximize the yield of this compound crystals.

-

Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol to remove any unreacted starting materials.

-

Dry the purified this compound crystals in a desiccator or a vacuum oven at a low temperature.

Purification by Recrystallization

For high-purity applications, this compound can be further purified by recrystallization.[3]

Objective: To purify crude this compound by recrystallization.

Materials:

-

Crude this compound

-

Deionized water

-

Ethanol

Procedure:

-

Dissolve the crude this compound in a minimum amount of hot deionized water (approximately 50 mL per gram of solute) in an Erlenmeyer flask.[3]

-

If insoluble impurities are present, perform a hot filtration to remove them.

-

To the hot, clear filtrate, slowly add ethanol until the solution becomes slightly turbid, indicating the saturation point.

-

Gently reheat the solution until it becomes clear again.

-

Cover the flask and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

-

Once crystallization appears complete at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

-

Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of a cold ethanol-water mixture.

-

Dry the crystals thoroughly.

Applications in Research and Industry

The primary application of this compound is in materials science as a precursor for the synthesis of various functional materials.

-

Superconducting Films: this compound is a key component in precursor solutions for the chemical solution deposition of high-temperature superconducting films, such as YBa₂Cu₃O₇-δ (YBCO).[4] The use of pure metal propionates ensures reproducible decomposition and leads to homogeneous nanocrystalline precursor films.[4]

-

Ferroelectric Materials: It is also used in the preparation of barium titanate (BaTiO₃) thin films, which are of interest for their ferroelectric properties.

Logical Relationship: this compound in Thin Film Deposition

Experimental Workflow: Thermal Decomposition of this compound

Relevance to Drug Development and Biological Systems

A comprehensive literature search did not yield significant evidence for the direct use of this compound as an active pharmaceutical ingredient or in drug delivery systems. The toxicological profile of soluble barium compounds generally limits their internal use in pharmaceuticals. However, understanding the biological effects of its constituent ions, barium (Ba²⁺) and propionate (C₂H₅COO⁻), is essential for a complete assessment.

Barium Ion (Ba²⁺) Toxicology

Soluble barium compounds are known to be toxic. Barium ions can block potassium channels, leading to a shift of potassium from the extracellular to the intracellular space, which can cause hypokalemia.[5] Symptoms of barium poisoning can include gastrointestinal distress, muscle weakness, and cardiac arrhythmias.[5][6] Insoluble barium compounds, such as barium sulfate, are used as radiographic contrast agents due to their low solubility and minimal absorption from the gastrointestinal tract.[7][8]

Propionate in Biological Systems

Propionate, a short-chain fatty acid, is a product of carbohydrate fermentation by the gut microbiota. It has been studied for its various biological effects:

-

Metabolic Regulation: Propionate can influence lipid and glucose metabolism.

-

Anti-inflammatory Effects: It may exert anti-inflammatory effects through various mechanisms.

-

Satiety Induction: Propionate has been shown to induce the release of satiety hormones.

Sodium propionate, a related salt, is used as an antifungal agent in some topical pharmaceutical preparations.[9][10][11]

Conclusion

This compound is a well-characterized compound with established utility in materials science, particularly as a precursor for the synthesis of complex oxide thin films. Detailed protocols for its synthesis and purification are available, allowing for the production of high-purity material for research and industrial applications.

In contrast, the role of this compound in drug development and its direct biological effects are largely unexplored. The inherent toxicity of the barium ion likely precludes its use as a systemic therapeutic agent. However, the biological activities of the propionate anion are of significant interest. Future research could potentially explore the use of this compound in topical formulations where the properties of both ions might be leveraged, though this would require extensive safety and efficacy studies. For researchers in drug development, while this compound itself may not be a direct candidate, the study of related propionate salts could offer valuable insights into the therapeutic potential of short-chain fatty acids.

References

- 1. This compound | C6H10BaO4 | CID 6096929 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. journals.iucr.org [journals.iucr.org]

- 3. Page loading... [guidechem.com]

- 4. Metal Propionate Solutions for High-Throughput Liquid-Assisted Manufacturing of Superconducting REBa2Cu3O7-δ (RE = Y, Gd, Sm, and Yb) Films - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Barium | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]

- 6. wikem.org [wikem.org]

- 7. Articles [globalrx.com]

- 8. What is Barium Sulfate used for? [synapse.patsnap.com]

- 9. Sodium Propionate | Active Pharmaceutical Ingredients | Bayview Pharmacy [bayviewrx.com]

- 10. drugs.com [drugs.com]

- 11. Sodium Propionate | C3H5O2Na | CID 2723816 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Barium Propionate: Properties, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barium propionate (B1217596), with the molecular formula C₆H₁₀BaO₄, is an organometallic compound that has traditionally found applications in various chemical syntheses and materials science.[1][2] However, for the drug development professional and researcher, an understanding of this molecule extends beyond its basic chemical properties. The compound serves as a source of both barium ions (Ba²⁺) and propionate, a short-chain fatty acid (SCFA).[1] Both of these components have distinct and significant biological activities. This guide provides a comprehensive overview of the molecular and chemical properties of barium propionate, detailed experimental protocols for its synthesis and analysis, and a discussion of the potential biological implications of its constituent parts, offering a perspective for its consideration in biomedical research.

Chemical and Physical Data

A summary of the key quantitative data for this compound is presented in the table below for ease of reference and comparison.[1][3][4]

| Property | Value |

| Molecular Formula | C₆H₁₀BaO₄ |

| Molecular Weight | 283.47 g/mol |

| IUPAC Name | barium(2+);propanoate |

| CAS Number | 5908-77-0 |

| Appearance | Beige powder |

| Synonyms | Barium dipropionate, Propanoic acid, barium salt |

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the reaction of barium carbonate with propionic acid.[5]

Materials:

-

Barium carbonate (BaCO₃)

-

Propionic acid (HProp)

-

Deionized water

Procedure:

-

Barium carbonate is added to deionized water.

-

Propionic acid is added dropwise to the suspension under vigorous stirring. A typical ratio of propionic acid to deionized water is 1.125:1, with the final concentration of Ba²⁺ at 0.5 M.[5]

-

The reaction mixture will initially be a highly foamy, white solution.

-

The solution is stirred vigorously for 24 hours at room temperature.

-

After 24 hours, the reaction should yield a transparent, clear solution.

-

The excess solvent is removed using a rotary evaporator, resulting in a transparent gel.

-

To induce crystallization, the gel is placed in an ice bath for several hours.[5]

Analytical Characterization

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is a valuable tool for confirming the presence of the propionate functional groups. The spectrum of a metal propionate will typically show characteristic absorption bands corresponding to the carboxylate group (COO⁻).

Thermogravimetric Analysis (TGA): TGA can be employed to study the thermal stability and decomposition of this compound.[6] The analysis reveals the temperature ranges at which the compound degrades and can provide information about its composition. For instance, in an inert atmosphere, metal propionates often decompose to form metal carbonates.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy: While there is limited specific information on the ¹³C or ¹H NMR of this compound itself, the propionate moiety can be characterized by NMR. The proton NMR spectrum of a propionate would be expected to show a triplet and a quartet corresponding to the methyl and methylene (B1212753) protons, respectively.[7] However, due to the quadrupolar nature of the barium nuclei (¹³⁵Ba and ¹³⁷Ba), they yield very broad signals and are generally not used for high-resolution NMR of the compound.[8]

Potential Biological Significance and Toxicological Profile

While this compound is not used as a therapeutic agent, its dissociation into barium ions and propionate in a biological system warrants a discussion of their individual activities.

The Pharmacology and Toxicology of Barium Ions

Barium ions (Ba²⁺) are known to have significant physiological effects, primarily through their interaction with potassium channels.[9][10] Ba²⁺ can block the pores of potassium channels, which are crucial for maintaining the resting membrane potential and for the repolarization phase of action potentials in excitable cells like neurons and muscle cells.[9][10][11] This blockade can lead to toxic effects, including hypokalemia (low blood potassium levels), cardiac arrhythmias, muscle weakness, and paralysis.[12] It is important to note that soluble barium compounds are generally more toxic than insoluble ones due to their higher bioavailability.[12] Some research has also indicated that barium nanoparticles can induce apoptosis in human phagocytes, suggesting potential immunotoxic effects.[12]

The Biological Roles of Propionate

Propionate is a short-chain fatty acid (SCFA) produced by the gut microbiota through the fermentation of dietary fiber.[3][13] SCFAs, including propionate, have emerged as important signaling molecules with a wide range of biological functions.[3][13]

-

Immune Modulation: Propionate can modulate both innate and adaptive immunity.[3] It has been shown to have anti-inflammatory properties and can influence the differentiation and function of immune cells.[14]

-

Metabolic Regulation: Propionate plays a role in glucose and lipid metabolism. It can improve insulin (B600854) sensitivity and has been shown to inhibit cholesterol synthesis in the liver.[13]

-

Cellular Signaling: Propionate exerts its effects in part through the activation of G-protein coupled receptors, such as Free Fatty Acid Receptor 2 (FFAR2) and FFAR3.[15] It can also act as a histone deacetylase (HDAC) inhibitor, thereby influencing gene expression.[16]

-

Gut-Brain Axis: There is growing evidence that SCFAs like propionate are involved in the communication between the gut and the brain.[15]

Diagrams

References

- 1. This compound | C6H10BaO4 | CID 6096929 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Barium PropionateCAS #: 5908-77-0 [eforu-chemical.com]

- 3. Rethinking Short-Chain Fatty Acids: A Closer Look at Propionate in Inflammation, Metabolism, and Mucosal Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound [webbook.nist.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. (Ba) Barium NMR [chem.ch.huji.ac.il]

- 9. Potassium channel - Wikipedia [en.wikipedia.org]

- 10. Interaction of barium ions with potassium channels in squid giant axons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Barium blockade of a clonal potassium channel and its regulation by a critical pore residue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Nanoparticles of barium induce apoptosis in human phagocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Overview of Short-Chain Fatty Acids - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 14. Propionic acid regulates immune tolerant properties in B Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Rethinking Short-Chain Fatty Acids: A Closer Look at Propionate in Inflammation, Metabolism, and Mucosal Homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Short-chain fatty acids propionate and butyrate control growth and differentiation linked to cellular metabolism - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Barium Propionate Powder

This technical guide provides a comprehensive overview of the physical appearance, form, and key chemical properties of barium propionate (B1217596) powder. The information is intended for researchers, scientists, and professionals in drug development who require detailed data for their work.

Physical Appearance and Form

Barium propionate is typically supplied as a powder. The color of the powder is generally described as beige.[1][2] It is also available in various grades of purity and particle sizes. For instance, it can be found with a purity of ≥99% or 97.5+%.[3][4] The particle size can range from 1-5µM and can also be found in a -100 mesh form.[3][4] For storage, it is recommended to keep this compound in an airtight, sealed container, away from light, and in a dry place at room temperature.[3]

Quantitative Physicochemical Data

The following tables summarize the key quantitative data for this compound.

Table 1: Molecular and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C6H10BaO4 | [1][5][6][7] |

| Molecular Weight | 283.47 g/mol | [1][2][5][6] |

| Exact Mass | 283.963156 g/mol | [1][2][5][6] |

| Appearance | Beige powder | [1][2] |

| Purity | ≥99% / 97.5+% | [3][4] |

| Particle Size (APS) | 1-5µM (customizable) | [3] |

| Assay (as Ba) | 48.45% | [4] |

| Boiling Point | 141.7°C at 760 mmHg | [8] |

| Flash Point | 57.7°C | [8] |

| Vapor Pressure | 4.23 mmHg at 25°C | [8] |

Table 2: Chemical Identifiers

| Identifier | Value | Reference |

| CAS Number | 5908-77-0 | [2][4][9] |

| EC Number | 227-612-2 | [1][2] |

| PubChem CID | 6096929, 516817 | [1][5][6] |

| IUPAC Name | barium(2+);propanoate | [1][5][6] |

| InChI | InChI=1S/2C3H6O2.Ba/c21-2-3(4)5;/h22H2,1H3,(H,4,5);/q;;+2/p-2 | [1][5][6][7] |

| InChIKey | OWLGVZDNMSNYSA-UHFFFAOYSA-L | [1][5][6] |

| SMILES | CCC(=O)[O-].CCC(=O)[O-].[Ba+2] | [1][5][6] |

A monohydrate form of this compound also exists, with the chemical formula C6H12BaO5 and a molecular weight of 301.48 g/mol .[10]

Experimental Protocols for Characterization

The characterization of this compound powder involves several analytical techniques to determine its physical and chemical properties.

3.1. Particle Size Analysis

The particle size distribution of this compound powder is a critical parameter, especially in pharmaceutical applications where it can affect dissolution rates and bioavailability.[11]

-

Methodology:

-

Sample Preparation: A representative sample of the this compound powder is carefully collected. For techniques like laser diffraction, the powder may be dispersed in a suitable non-reactive liquid medium or analyzed as a dry powder.

-

Instrumentation: A particle size analyzer, such as one based on laser diffraction or dynamic light scattering, is used.[12]

-

Analysis: The instrument measures the angular distribution of scattered light as a laser beam passes through the dispersed sample. This scattering pattern is then used to calculate the particle size distribution.[12]

-

Data Interpretation: The results are typically presented as a particle size distribution curve, showing the volume or number percentage of particles at different sizes.[12]

-

3.2. X-ray Diffraction (XRD)

XRD is a powerful technique for determining the crystal structure of a material.

-

Methodology:

-

Sample Preparation: A small amount of the this compound powder is finely ground and packed into a sample holder.

-

Instrumentation: An X-ray diffractometer is used, which consists of an X-ray source, a goniometer for rotating the sample, and a detector.

-

Analysis: The sample is irradiated with a monochromatic X-ray beam at various angles. The constructive interference of the X-rays diffracted by the crystalline lattice planes is detected.

-

Data Interpretation: The resulting diffraction pattern, a plot of diffraction intensity versus the diffraction angle (2θ), is compared to standard diffraction databases to identify the crystalline phases and determine the lattice parameters.

-

3.3. Thermal Analysis (TGA/DTA)

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are used to study the thermal stability and decomposition of this compound.

-

Methodology:

-

Sample Preparation: A small, accurately weighed amount of the this compound powder is placed in a crucible.

-

Instrumentation: A simultaneous TGA/DTA instrument is used.

-

Analysis: The sample is heated at a controlled rate in a specific atmosphere (e.g., air or an inert gas). The TGA measures the change in mass of the sample as a function of temperature, while the DTA measures the temperature difference between the sample and a reference material.

-

Data Interpretation: The TGA curve provides information about decomposition temperatures and the composition of the material. The DTA curve indicates exothermic or endothermic transitions, such as melting and crystallization. For instance, studies on the thermal decomposition of metal propionates have shown they can decompose to form carbonates or oxides.[13]

-

Visualizations

4.1. Experimental Workflow for Powder Characterization

The following diagram illustrates a typical experimental workflow for the characterization of a chemical powder like this compound.

Caption: Experimental workflow for the characterization of this compound powder.

4.2. Logical Relationship of this compound Chemical Identifiers

This diagram shows the hierarchical relationship between the different chemical identifiers for this compound.

Caption: Relationship between chemical identifiers for this compound.

References

- 1. americanelements.com [americanelements.com]

- 2. Barium PropionateCAS #: 5908-77-0 [eforu-chemical.com]

- 3. nanochemazone.com [nanochemazone.com]

- 4. This compound, Powder -100 mesh, 97.5+%, 100g | eBay [ebay.com]

- 5. Bariumpropionat | C6H10BaO4 | CID 516817 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | C6H10BaO4 | CID 6096929 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound [webbook.nist.gov]

- 8. This compound|lookchem [lookchem.com]

- 9. This compound - CAS 5908-77-0 - City Chemical LLC. [citychemical.com]

- 10. This compound monohydrate | C6H12BaO5 | CID 72941467 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Particle Size Analysis in Pharmaceutics | Anton Paar Wiki [wiki.anton-paar.com]

- 12. azom.com [azom.com]

- 13. researchgate.net [researchgate.net]

A Technical Deep Dive: Barium Propionate Monohydrate vs. Anhydrous Form for Scientific Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive comparison of barium propionate (B1217596) monohydrate and its anhydrous counterpart. This document is intended to serve as a critical resource for researchers and professionals in drug development and other scientific fields, offering detailed data, experimental protocols, and an exploration of relevant biological signaling pathways.

Core Physicochemical Properties: A Comparative Analysis

Barium propionate, the barium salt of propionic acid, can exist in both a hydrated and an anhydrous state. The presence of water of crystallization in the monohydrate form gives rise to differences in its physical and chemical properties when compared to the anhydrous form. A summary of their fundamental characteristics is presented below.

| Property | This compound Monohydrate | This compound Anhydrous |

| Chemical Formula | C₆H₁₂BaO₅[1] | C₆H₁₀BaO₄[2] |

| Molecular Weight | 301.48 g/mol [1] | 283.47 g/mol [2] |

| Appearance | White crystalline powder | Beige powder[3] |

| CAS Number | 5915-88-8[4] | 5908-77-0[5] |

| Solubility in Water | Data available, with solubility increasing with temperature. | Specific quantitative data not readily available in public literature, but generally, anhydrous salts can have different solubility profiles than their hydrated forms.[6] |

Synthesis and Preparation: Experimental Protocols

The synthesis of this compound typically involves the reaction of a barium salt with propionic acid. The hydration state of the final product can be controlled by the reaction and crystallization conditions.

Synthesis of Hydrated this compound

A method for synthesizing a hydrated this compound complex, specifically [Ba₇(Prop)₁₄(OH₂)₈]n, has been reported and can be adapted to produce hydrated forms of this compound.[7]

Protocol:

-

Add barium carbonate (BaCO₃) to deionized water.

-

Slowly add propionic acid (HProp) dropwise while stirring vigorously. A 1.125:1 ratio of HProp to distilled water can be used, with a target total Ba²⁺ concentration of 0.5 M.[7]

-

Continue vigorous stirring for 24 hours at room temperature until a clear solution is obtained.[7]

-

Remove excess solvent using a rotary evaporator to yield a transparent gel.[7]

-

To induce crystallization, place the resulting gel in an ice bath for several hours.[7]

-

Filter the resulting crystals and dry them under controlled humidity to obtain the hydrated form.

Preparation of Anhydrous this compound

The anhydrous form can be prepared by the dehydration of the hydrated salt. The precise temperature for this process can be determined using thermogravimetric analysis (TGA).

Protocol:

-

Place a known amount of this compound monohydrate in a crucible.

-

Heat the sample in an oven or a tube furnace under a dry, inert atmosphere (e.g., nitrogen).

-

The heating temperature should be based on the dehydration temperature observed in the TGA thermogram of the monohydrate. Generally, heating above 100°C is required to remove water of hydration.[8]

-

Maintain the temperature for a sufficient duration to ensure complete removal of water, which can be confirmed by monitoring the weight of the sample until it becomes constant.

-

Cool the anhydrous this compound in a desiccator to prevent rehydration.

The following diagram illustrates the workflow for the synthesis and interconversion of the two forms.

Characterization Techniques: A Comparative Overview

Distinguishing between the monohydrate and anhydrous forms of this compound requires a suite of analytical techniques.

Thermal Analysis (TGA/DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful tools for this purpose.

-

TGA of the monohydrate will show a distinct weight loss step corresponding to the loss of one mole of water per mole of this compound. This step will be absent in the TGA thermogram of the anhydrous form. The decomposition of the anhydrous salt occurs at higher temperatures, typically between 350 and 370°C, yielding barium carbonate.[7]

-

DSC will show an endothermic peak corresponding to the energy required to remove the water of crystallization in the monohydrate. This peak will be absent in the anhydrous sample.

Spectroscopic Analysis

Infrared (IR) and Raman Spectroscopy:

Vibrational spectroscopy can differentiate the two forms based on the presence or absence of water-related vibrational modes.

-

This compound Monohydrate: The IR and Raman spectra are expected to show characteristic bands for the O-H stretching and H-O-H bending vibrations of the water molecule.

-

Anhydrous this compound: These water-related bands will be absent. The primary bands will correspond to the vibrations of the propionate anion, such as the symmetric and asymmetric stretching of the carboxylate group and the various modes of the ethyl group. An IR spectrum for solid anhydrous this compound is available in the NIST Chemistry WebBook.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

X-ray Diffraction (XRD)

X-ray diffraction is a definitive method to distinguish between the two forms as they will have different crystal structures.

-

This compound Monohydrate: The presence of water molecules in the crystal lattice will result in a unique diffraction pattern.

-

Anhydrous this compound: The absence of water will lead to a different crystal packing and a distinct XRD pattern.

Relevance in Drug Development and Biological Systems

While this compound itself is not a common active pharmaceutical ingredient (API), the properties of its constituent ions and the propionate moiety are relevant in a pharmaceutical context. Furthermore, understanding the interaction of barium ions with biological systems is crucial for toxicology and for exploring potential therapeutic applications.

Role of Propionates in Pharmaceuticals

Propionate salts are used in various pharmaceutical formulations, often as excipients. Sodium propionate, for example, is used as an antimicrobial preservative in oral and topical preparations.[10] The propionate moiety can influence the overall physicochemical properties of a drug substance, including its solubility and stability.

Biological Activity of Barium Ions: Potassium Channel Blockade

The primary biological effect of soluble barium salts is due to the action of the Ba²⁺ ion. A key and well-characterized mechanism of action is the blockade of potassium channels.

Signaling Pathway: Barium Ion Blockade of Inwardly Rectifying Potassium (Kir) Channels

Barium ions are known to be potent blockers of inwardly rectifying potassium (Kir) channels. These channels play a critical role in maintaining the resting membrane potential in various cell types, including neurons, cardiac myocytes, and endothelial cells.

The blockade of Kir channels by Ba²⁺ is voltage-dependent and occurs from the intracellular side. The Ba²⁺ ion enters the channel pore when it is open and binds to a specific site within the selectivity filter, physically occluding the passage of K⁺ ions. This leads to a depolarization of the cell membrane.

The following diagram illustrates the mechanism of Kir channel blockade by barium ions.

This potassium channel blocking activity is a key consideration in the toxicology of soluble barium compounds. In a drug development context, targeting potassium channels is a strategy for various therapeutic areas, including cardiovascular diseases and neurological disorders. While barium itself is too toxic for therapeutic use, its mechanism of action provides a valuable tool for studying potassium channel function.

Barium Compounds in Drug Delivery

Recent research has explored the use of barium-containing nanoparticles in drug delivery systems. For instance, barium titanate nanoparticles have been investigated as carriers for targeted drug release.[11] Barium oxide nanoparticles have also shown potential for biomedical applications due to their antibacterial and anti-inflammatory properties.[12] While these studies do not specifically use this compound, they highlight the growing interest in leveraging the properties of barium in nanomedicine.

Conclusion

This compound monohydrate and its anhydrous form exhibit distinct physicochemical properties due to the presence or absence of water of crystallization. The choice between the two forms is critical for applications where water content can affect stability, reactivity, or formulation performance. While specific comparative data for some properties are not extensively available in the public domain, the analytical techniques and synthetic approaches outlined in this guide provide a solid framework for researchers. The well-established role of barium ions as potassium channel blockers offers a clear biological mechanism of action that is of significant interest in pharmacology and toxicology. As research into barium-containing nanomaterials for drug delivery continues to evolve, a thorough understanding of the fundamental properties of simple barium salts like this compound will remain essential.

References

- 1. SODIUM PROPIONATE - Ataman Kimya [atamanchemicals.com]

- 2. Effects of the potassium channel blocker barium on sodium and potassium transport in the rat loop of Henle in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound monohydrate | C6H12BaO5 | CID 72941467 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | C6H10BaO4 | CID 6096929 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. nationalacademies.org [nationalacademies.org]

- 8. scribd.com [scribd.com]

- 9. This compound [webbook.nist.gov]

- 10. drugs.com [drugs.com]

- 11. Interaction of barium ions with potassium channels in squid giant axons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Multifunctional Spirogyra-hyalina-Mediated Barium Oxide Nanoparticles (BaONPs): Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]

IUPAC name and synonyms for Barium propionate.

An In-depth Technical Guide to Barium Propionate (B1217596)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Barium Propionate, including its chemical identity, physicochemical properties, relevant experimental protocols, and known biological signaling pathways of the propionate anion. This document is intended for researchers, scientists, and professionals in drug development who require detailed technical information on this compound.

Chemical Identity

IUPAC Name: barium(2+);propanoate[1]

Synonyms: A variety of synonyms and identifiers are used for this compound across different databases and commercial suppliers. These include:

-

Barium dipropionate[1]

-

Propanoic acid, barium salt[1]

-

Barium propanoate

-

Dipropionic acid, barium(2+) salt[2]

-

CAS Number: 5908-77-0[1]

-

EC Number: 227-612-2[1]

-

PubChem CID: 6096929[1]

-

UNII: 8HA7E3SIUR[1]

Physicochemical Properties

The following table summarizes the key quantitative data for this compound.

| Property | Value | Source |

| Molecular Formula | C₆H₁₀BaO₄ | [1][3] |

| Molecular Weight | 283.47 g/mol | [1] |

| Appearance | Beige powder | [2] |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 4 | PubChem |

| Rotatable Bond Count | 0 | PubChem |

| Exact Mass | 283.963156 u | PubChem |

| Monoisotopic Mass | 283.963156 u | PubChem |

| Topological Polar Surface Area | 80.3 Ų | PubChem |

| Heavy Atom Count | 11 | PubChem |

| Formal Charge | 0 | PubChem |

| Complexity | 99.1 | PubChem |

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the reaction of a barium salt with propionic acid. The following protocol is a general method that can be adapted based on specific purity and yield requirements.

Materials:

-

Barium Carbonate (BaCO₃)

-

Propionic Acid (CH₃CH₂COOH)

-

Deionized Water

Procedure:

-

In a fume hood, add Barium Carbonate to a reaction vessel containing deionized water.

-

While stirring vigorously, slowly add a stoichiometric excess of propionic acid dropwise to the barium carbonate suspension. The reaction will produce carbon dioxide gas, leading to effervescence.

-

Continue stirring the reaction mixture for several hours at room temperature to ensure the complete reaction of the barium carbonate.

-

The resulting solution will be an aqueous solution of this compound.

-

To isolate the solid this compound, the water can be removed by evaporation, followed by drying of the resulting solid.

Analytical Methods

The analysis of this compound can be approached by characterizing its components: the barium cation and the propionate anion.

Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES) is a sensitive and widely used method for the determination of barium in various samples.

Sample Preparation:

-

Accurately weigh a sample of this compound.

-

Dissolve the sample in a suitable solvent, such as dilute nitric acid, to ensure complete dissolution of the barium ions.

-

Dilute the sample to a known volume with deionized water to bring the barium concentration within the linear range of the ICP-AES instrument.

Instrumentation and Measurement:

-

Aspirate the prepared sample solution into the plasma of the ICP-AES.

-

Monitor the atomic emission of barium at its characteristic wavelength (e.g., 455.403 nm).

-

Quantify the barium concentration by comparing the emission intensity to that of a series of barium standards of known concentrations.

Infrared (IR) spectroscopy is a powerful technique for the structural characterization of metal carboxylates.

Sample Preparation:

-

For solid samples, prepare a KBr pellet by mixing a small amount of this compound with dry potassium bromide and pressing the mixture into a transparent disk.

-

For solutions, use an appropriate IR cell for liquids.

Data Acquisition:

-

Record the IR spectrum of the sample over the mid-IR range (typically 4000-400 cm⁻¹).

-

Identify the characteristic absorption bands for the carboxylate group (COO⁻). The positions of the asymmetric and symmetric stretching vibrations of the COO⁻ group can provide information about the coordination mode of the propionate ligand to the barium ion.

Signaling Pathways and Biological Relevance

While there is no known biological role for the barium ion, the propionate anion is a short-chain fatty acid (SCFA) produced by the gut microbiota and has significant biological activity.[4] When this compound is introduced into a biological system, it is expected to dissociate, releasing barium ions and propionate ions. The propionate can then participate in various signaling pathways.

Propionate Signaling in Hepatic Gluconeogenesis

Propionate has been shown to suppress hepatic gluconeogenesis through a G protein-coupled receptor-mediated pathway.[5]

Caption: Propionate-mediated inhibition of hepatic gluconeogenesis.

General Experimental Workflow for Metal Carboxylate Analysis

The following diagram illustrates a typical workflow for the analysis of a metal carboxylate like this compound.

Caption: A general experimental workflow for the synthesis and analysis of this compound.

References

- 1. This compound | C6H10BaO4 | CID 6096929 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Barium PropionateCAS #: 5908-77-0 [eforu-chemical.com]

- 3. This compound [webbook.nist.gov]

- 4. Short-Chain Fatty Acids and Their Association with Signalling Pathways in Inflammation, Glucose and Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Propionate suppresses hepatic gluconeogenesis via GPR43/AMPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Health and Safety Hazards of Barium Propionate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the health and safety hazards associated with soluble barium compounds. Due to a lack of specific toxicological studies on barium propionate (B1217596), the information presented herein is largely based on data from other soluble barium salts, such as barium chloride and barium carbonate. The toxicity of these compounds is primarily attributed to the barium ion (Ba²⁺).

Executive Summary

Barium propionate (C₆H₁₀BaO₄) is a soluble barium salt that poses significant health risks upon exposure. The primary mechanism of toxicity for soluble barium compounds is the blockade of potassium channels, leading to a cascade of physiological effects.[1][2] This guide synthesizes the available toxicological data, outlines experimental protocols for hazard assessment, and provides visual representations of toxicological pathways and experimental workflows to inform safe handling and risk assessment in a professional research and development setting.

Chemical and Physical Properties

| Property | Value | Reference |

| Chemical Formula | C₆H₁₀BaO₄ | [3] |

| Molecular Weight | 283.47 g/mol | [3] |

| Appearance | Solid (powder/crystals) | |

| Solubility | Soluble in water | |

| CAS Number | 5908-77-0 | [3] |

Toxicological Hazards

The toxicity of this compound is primarily due to the bioavailability of the barium ion (Ba²⁺) upon dissolution.

Acute Toxicity

Oral: Harmful if swallowed.[3] Ingestion of soluble barium compounds can lead to a rapid onset of severe symptoms. Inhalation: Harmful if inhaled.[3] Inhalation of dusts can cause respiratory tract irritation and systemic toxicity. Dermal: While less common, absorption through compromised skin can occur.

Health Effects

Ingestion or significant inhalation of soluble barium compounds can lead to:

-

Gastrointestinal Effects: Nausea, vomiting, abdominal pain, and diarrhea are typically the first signs of acute exposure.[4]

-

Hypokalemia: Barium ions block the passive efflux of intracellular potassium, leading to a significant drop in serum potassium levels.[1][2][5]

-

Cardiovascular Effects: Hypokalemia can induce cardiac arrhythmias, hypertension, and other cardiovascular complications.[6]

-

Neuromuscular Effects: Muscle weakness, tremors, and in severe cases, paralysis, which can affect respiratory muscles.[6]

-

Renal Effects: The kidneys are a target for barium toxicity, with potential for nephropathy with chronic exposure.[4]

GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |

Source: ECHA C&L Inventory[3]

Mechanism of Action: Potassium Channel Blockade

The primary toxic effect of the barium ion is its ability to block inward-rectifier potassium (Kir) channels.[1][2] This blockade disrupts the normal physiological flux of potassium ions across cell membranes, which is critical for maintaining the resting membrane potential of excitable cells like neurons and muscle cells.

Experimental Protocols for Toxicological Assessment

Standardized protocols from the Organisation for Economic Co-operation and Development (OECD) are employed to assess the toxicity of chemicals. The following sections detail the methodologies for key toxicological endpoints, using a soluble barium salt as a representative test substance.

Acute Oral Toxicity (OECD Guideline 423: Acute Toxic Class Method)

This method is designed to estimate the acute oral toxicity of a substance and classify it according to the Globally Harmonised System (GHS).[7]

Objective: To determine the dose at which the substance causes mortality or evident toxicity.

Methodology:

-

Test Animals: Typically, young adult female rats are used.[8]

-

Housing and Fasting: Animals are housed in controlled conditions and fasted overnight before dosing.[8]

-

Dose Administration: A single oral dose of the test substance is administered by gavage. The starting dose is selected from a series of fixed dose levels (e.g., 300 mg/kg or 2000 mg/kg).[8]

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.[9]

-

Stepwise Procedure: The study proceeds in a stepwise manner with groups of three animals. The outcome of the first group determines the dose for the next group.

-

Endpoint: The substance is classified based on the number of mortalities at specific dose levels.

Acute Dermal Irritation/Corrosion (OECD Guideline 404)

This test evaluates the potential of a substance to cause skin irritation or corrosion.[10]

Objective: To assess the reversibility of skin damage after application of the test substance.

Methodology:

-

Test Animal: The albino rabbit is the preferred species.[10]

-

Preparation: The fur on the animal's back is clipped.

-

Application: A small amount (0.5 g for solids) of the test substance is applied to a small patch of skin and covered with a gauze patch and semi-occlusive dressing for 4 hours.[10][11]

-

Observation: After patch removal, the skin is examined for erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours).[12]

-

Scoring: The severity of the skin reactions is scored according to a standardized scale.

-

Endpoint: The substance is classified based on the severity and reversibility of the observed skin reactions.

References

- 1. mdpi.com [mdpi.com]

- 2. Barium toxicity and the role of the potassium inward rectifier current - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C6H10BaO4 | CID 6096929 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. atsdr.cdc.gov [atsdr.cdc.gov]

- 5. KoreaMed [koreamed.org]

- 6. Inconceivable Hypokalemia: A Case Report of Acute Severe Barium Chloride Poisoning - PMC [pmc.ncbi.nlm.nih.gov]

- 7. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 8. downloads.regulations.gov [downloads.regulations.gov]

- 9. :: Environmental Analysis Health and Toxicology [eaht.org]

- 10. oecd.org [oecd.org]

- 11. DERMAL IRRITATION STUDY ACCORDING TO OECD(404) GUIDELINES | PPTX [slideshare.net]

- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

An In-depth Technical Guide to the Basic Solubility of Barium Propionate in Common Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the basic solubility of barium propionate (B1217596) in a range of common laboratory solvents. The information is intended to be a valuable resource for researchers, scientists, and professionals in drug development who may be working with this compound. This document outlines the known solubility data, provides a general experimental protocol for determining solubility, and discusses the theoretical principles governing the solubility of ionic compounds like barium propionate.

Introduction to this compound

This compound, with the chemical formula Ba(C₃H₅O₂)₂, is the barium salt of propionic acid. It is an organometallic compound that exists as a solid at room temperature. Understanding its solubility is crucial for a variety of applications, including its use as a precursor in chemical synthesis, in materials science, and potentially in pharmaceutical formulations.

Quantitative Solubility Data

| Solvent | Chemical Formula | Solubility | Temperature (°C) |

| Water | H₂O | 541 g/L[1] | 12 |

| Ethanol | C₂H₅OH | Nearly Insoluble[1] | Not Specified |

| Methanol (B129727) | CH₃OH | Data Not Available | Not Specified |

| Acetone | C₃H₆O | Data Not Available | Not Specified |

Theoretical Considerations for Solubility

The solubility of an ionic compound like this compound is governed by several key factors:

-

Lattice Energy: This is the energy required to break apart the ionic lattice of the solid compound into its constituent gaseous ions (Ba²⁺ and 2C₃H₅O₂⁻). A higher lattice energy generally corresponds to lower solubility.

-

Solvation Energy: This is the energy released when the ions are surrounded and stabilized by solvent molecules. For polar solvents like water, this is referred to as hydration energy. Stronger interactions between the ions and the solvent molecules lead to a higher solvation energy and greater solubility.

-

Nature of the Solvent: Polar solvents, such as water, are generally better at dissolving ionic compounds because their dipoles can effectively surround and stabilize the positive and negative ions. Non-polar solvents are poor solvents for ionic compounds.

-

Temperature: The effect of temperature on solubility can vary. For many salts, solubility increases with temperature, but this is not always the case.

Based on these principles, it is expected that this compound will exhibit its highest solubility in highly polar solvents and will be sparingly soluble to insoluble in non-polar organic solvents.

Experimental Protocol for Determining Solubility

The following is a generalized experimental protocol for determining the solubility of this compound in a given solvent. This method is based on the principle of creating a saturated solution and then determining the concentration of the dissolved solute.

Materials and Equipment

-

This compound, analytical grade

-

Solvent of interest (e.g., water, ethanol, methanol, acetone)

-

Analytical balance

-

Volumetric flasks

-

Beakers or flasks with stoppers

-

Magnetic stirrer and stir bars

-

Constant temperature bath or incubator

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Drying oven

-

Analytical instrumentation for determining barium concentration (e.g., Atomic Absorption Spectroscopy (AAS), Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), or gravimetric analysis).

Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound.

Caption: A flowchart illustrating the key steps in the experimental determination of this compound solubility.

Detailed Procedure

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the solvent in a flask. The presence of undissolved solid is necessary to ensure the solution is saturated.

-

Seal the flask to prevent solvent evaporation.

-

Place the flask in a constant temperature bath and stir the mixture vigorously for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Filtration:

-

Once equilibrium is achieved, stop the stirring and allow the undissolved solid to settle.

-

Carefully draw a known volume of the supernatant (the clear liquid above the solid) using a syringe.

-

Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm) to remove any suspended solid particles. The filtration should be done quickly to minimize any temperature changes that could affect solubility.

-

-

Analysis of Barium Concentration:

-

Accurately dilute the filtered aliquot with a suitable solvent to a concentration that is within the linear range of the analytical instrument.

-

Determine the concentration of barium in the diluted sample using a calibrated analytical technique such as AAS or ICP-MS.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as g/L or mol/L.

-

Logical Relationship of Factors Affecting Solubility

The interplay between the solid solute and the solvent to form a solution can be visualized as a logical relationship between different energy components.

Caption: A diagram showing the relationship between key energetic factors and the resulting solubility of an ionic compound.

Conclusion

The solubility of this compound has been quantitatively determined in water, where it is highly soluble. In contrast, it is reported to be nearly insoluble in ethanol. For other common organic solvents such as methanol and acetone, there is a lack of published quantitative data. The provided experimental protocol offers a robust framework for researchers to determine the solubility of this compound in these and other solvents of interest. A fundamental understanding of the principles of ionic compound solubility, including the interplay of lattice energy, solvation energy, and solvent properties, is essential for predicting and interpreting the solubility behavior of this compound.

References

The Synthesis of Barium Propionate: A Technical Guide to its History and Modern Preparation

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the synthesis of barium propionate (B1217596), a compound with applications in various fields, including its use as a precursor in the production of high-temperature superconductors. While the precise historical moment of its first synthesis is not prominently documented in scientific literature, its history is intrinsically linked to the 19th-century discoveries of its constituent components: barium and propionic acid. Barium was first isolated in 1808 by Sir Humphry Davy, and propionic acid was first identified in 1844 by Johann Gottlieb. The synthesis of barium propionate likely emerged from the broader study of reactions between alkaline earth metals and carboxylic acids.

A significant milestone in the study of this compound was the recent, first-ever reporting of the crystal structure of pure this compound, highlighting a modern, well-characterized synthesis method. This guide provides a detailed overview of this contemporary method, along with the synthesis of a related mixed acetato-propionate complex, offering valuable experimental protocols and quantitative data for researchers.

Modern Synthesis of Pure this compound

A cost-effective and reproducible method for the synthesis of pure this compound powder has been developed for its application as a precursor in chemical solution deposition for superconducting films.[1][2] This method involves the reaction of barium carbonate with propionic acid.

Experimental Protocol

The synthesis of pure this compound, which crystallizes as [Ba₇(Prop)₁₄(OH₂)₈]n, is achieved through the following steps[1]:

-

Reaction Setup : Barium carbonate (BaCO₃) is added to deionized water.

-

Addition of Propionic Acid : Propionic acid (HProp) is added dropwise to the aqueous suspension of barium carbonate under vigorous stirring. The reaction initiates as a highly foamy, white solution.

-

Reaction Conditions : The mixture is stirred vigorously for 24 hours at room temperature until a transparent, clear solution is obtained.

-

Solvent Removal : Excess solvent is eliminated using a rotary evaporator, resulting in a transparent gel.

-

Crystallization : To induce crystallization, the resulting gel is placed in an ice bath for several hours.

Quantitative Data for Synthesis of Pure this compound

| Parameter | Value | Reference |

| Reactants | Barium Carbonate (BaCO₃), Propionic Acid (HProp), Deionized Water | [1] |

| Ratio of HProp to Water | 1.125:1 | [1] |

| Total [Ba²⁺] Concentration | 0.5 M | [1] |

| Reaction Time | 24 hours | [1] |

| Reaction Temperature | Room Temperature | [1] |

| Final Product Form | Crystalline Solid | [1] |

Synthesis Workflow for Pure this compound

Synthesis of a Mixed Barium Acetato-Propionate Complex